![molecular formula C16H14N2OS2 B2489838 N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide CAS No. 863512-82-7](/img/structure/B2489838.png)

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

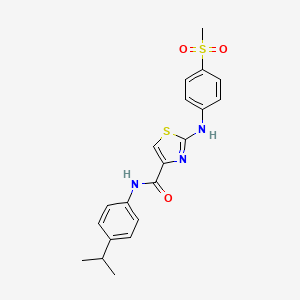

Research on thiazole and thiophene derivatives has shown significant interest due to their varied applications in medicinal chemistry and material science. These compounds exhibit a wide range of biological and chemical properties, making them valuable in various scientific and industrial fields.

Synthesis Analysis

The synthesis of thiazole and thiophene derivatives typically involves cyclization reactions, condensation, and substitutions. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves cyclization of thioamide with 2-chloroacetoacetate, yielding a product with over 60% efficiency (Tang Li-jua, 2015).

Molecular Structure Analysis

Crystallographic studies provide insight into the molecular structure of these compounds. For example, the crystal structure of 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl] benzamide:N,N-dimethylformamide (1:1) reveals its molecular geometry and intermolecular interactions, stabilizing the crystal structure through various hydrogen bonds and π···π interactions (P. Sharma et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving thiazole and thiophene derivatives are diverse, including their participation as dienes or dienophiles in Diels-Alder reactions. Such reactions underscore the versatility of these compounds in synthetic organic chemistry (G. Himbert et al., 1990).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Studies have focused on the synthesis and characterization of compounds similar to N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide. For instance, Spoorthy et al. (2021) synthesized ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, characterizing them through NMR, IR, and mass spectral data. This study also includes docking studies and anti-microbial evaluation of the synthesized analogues (Spoorthy et al., 2021).

Anticancer Activity

- Some derivatives of thiophene compounds, which are structurally similar to N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide, have been evaluated for anticancer activity. For example, Ravinaik et al. (2021) designed and synthesized a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which showed moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).

Antimicrobial Activity

- Research on thiophene derivatives includes their antimicrobial applications. Sowmya et al. (2018) prepared N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and related compounds, demonstrating potential antibacterial and antifungal activities (Sowmya et al., 2018).

Green Synthesis

- A study by Sowmya et al. also highlights a green approach in synthesizing thiophenyl pyrazoles and isoxazoles, indicating an environmental consideration in the synthesis process (Sowmya et al., 2018).

Optical Applications

- Nesterov et al. (2002) synthesized and tested N-ethylcarbazole derivatives for non-linear optical (NLO) properties, indicating the potential of thiophene-based compounds in optical applications (Nesterov et al., 2002).

Direcciones Futuras

The future directions for research on “N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide” could include further exploration of its biological activities and potential applications in medicine . Additionally, more research could be done to optimize the synthesis process and improve the yield .

Propiedades

IUPAC Name |

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS2/c19-15(14-7-4-10-20-14)17-9-8-13-11-21-16(18-13)12-5-2-1-3-6-12/h1-7,10-11H,8-9H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUISKCGNWXBNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide](/img/structure/B2489756.png)

![1,3-Benzothiazol-6-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2489757.png)

![Cyclohexyl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2489758.png)

![2-chloro-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride](/img/structure/B2489760.png)

![Methyl 5-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2489762.png)

![Ethyl 3-(2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2489767.png)

![N-[1-(3-Methylphenyl)-2-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2489769.png)

![N-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine](/img/structure/B2489772.png)

![1-Cyclobutyl-3-methyl-3-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]azetidin-2-one](/img/structure/B2489778.png)